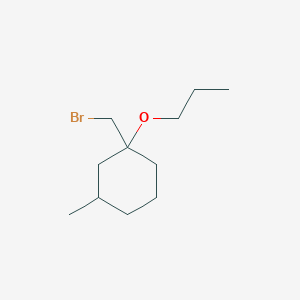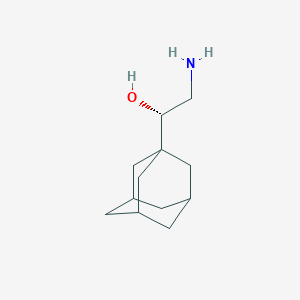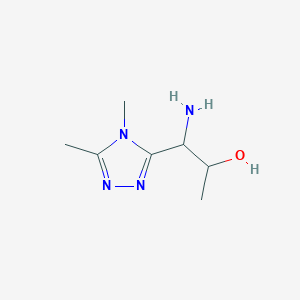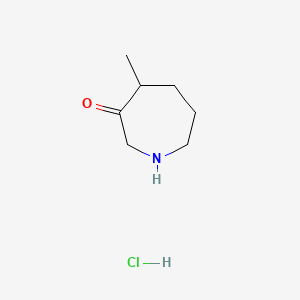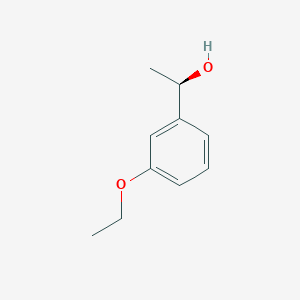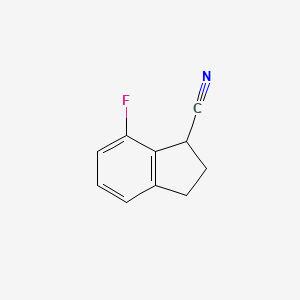
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a dihydroindene structure, and a carbonitrile group. Indene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindene and cyanide sources.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. Common solvents include toluene or dichloromethane.
Catalysts: Catalysts such as p-toluenesulfonic acid or methanesulfonic acid are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
Applications De Recherche Scientifique
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or receptors involved in disease pathways. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile: This compound is unique due to the presence of both a fluorine atom and a carbonitrile group.
7-fluoro-2,3-dihydro-1H-indene-1-one: Similar structure but with a ketone group instead of a nitrile group.
7-fluoro-2,3-dihydro-1H-indene-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness
The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to other similar compounds. The carbonitrile group also provides unique reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H8FN |
|---|---|
Poids moléculaire |
161.18 g/mol |
Nom IUPAC |
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2 |
Clé InChI |
HTFOXAKMXJJQKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1C#N)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


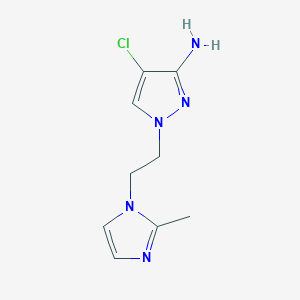
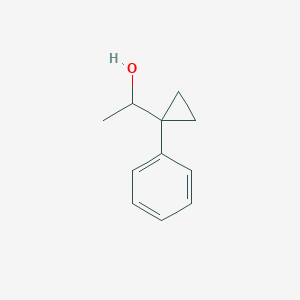

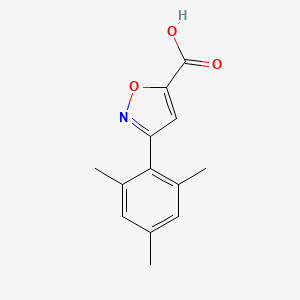
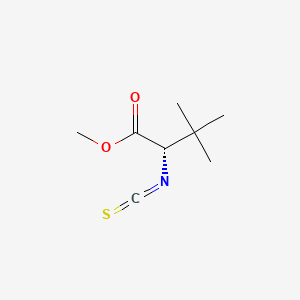
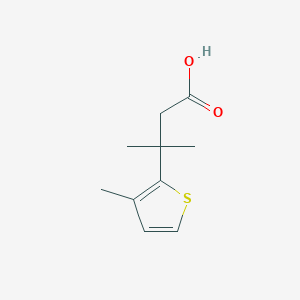
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
